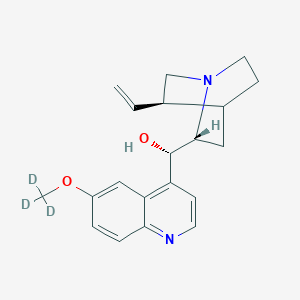
(GLN11)-AMYLOID BETA-PROTEIN (1-28)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Protein synthesis is a biological process that allows individual cells to build specific proteins. Both DNA (deoxyribonucleic acid) and RNA (ribonucleic acids) are involved in the process, which is initiated in the cell’s nucleus .Molecular Structure Analysis
The structure of a protein is the three-dimensional arrangement of atoms in an amino acid-chain molecule. Proteins are polymers – specifically polypeptides – formed from sequences of amino acids, the monomers of the polymer .Chemical Reactions Analysis
Proteins can participate in a variety of chemical reactions. For example, they can act as enzymes, which are catalysts that speed up chemical reactions in cells .Physical And Chemical Properties Analysis
The physical and chemical properties of proteins can vary greatly, depending on their structure and the specific amino acids they contain. These properties can include solubility, size, shape, charge, and reactivity .Applications De Recherche Scientifique
Molecular Dynamics Studies
Molecular dynamics (MD) simulations use (GLN11)-Amyloid Beta-Protein (1-28) to study the promotion and inhibition of amyloid-beta peptide aggregation. These studies help in understanding the interactions at hydrophilic-hydrophobic interfaces, such as cell membranes, and the effects of polyphenols like myricetin and rosmarinic acid in inhibiting aggregation .
Amyloid-β Peptide Aggregation Inhibitors
Recent advances in the design of amyloid-β peptide aggregation inhibitors focus on this peptide. The inhibitors are crucial for Alzheimer’s disease therapy as they can potentially halt the progression of the disease by preventing the fibrillation of amyloid-β peptides .
Glycosylation Studies
Glycosylation is a posttranslational modification that affects protein function. The (GLN11)-Amyloid Beta-Protein (1-28) can be used to study the effects of glycosylation on protein structure and function, particularly in the context of diseases like cancer .
Protein Structure Analysis
The primary structure of proteins, including the sequence of amino acids like (GLN11)-Amyloid Beta-Protein (1-28), is fundamental to understanding protein conformation and function. Research on this peptide contributes to the broader field of protein structure analysis .
Thermostable Protein Studies
While not directly related to (GLN11)-Amyloid Beta-Protein (1-28), studies on thermostable proteins can benefit from the understanding of protein structures, including those of amyloid-beta proteins. Insights into the stability and folding of such peptides can inform research on thermostable proteins .
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
106686-61-7 |
|---|---|
Nom du produit |
(GLN11)-AMYLOID BETA-PROTEIN (1-28) |
Formule moléculaire |
C145H210N42O45 |
Poids moléculaire |
3261.47 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
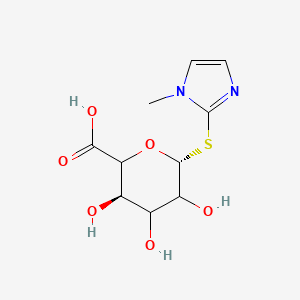
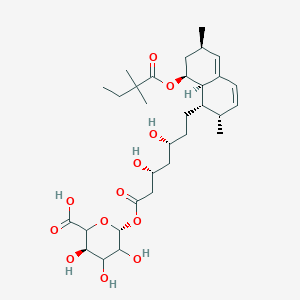
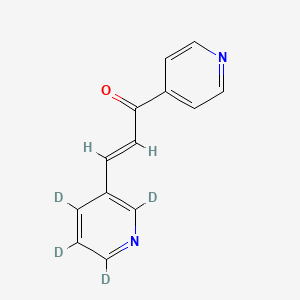
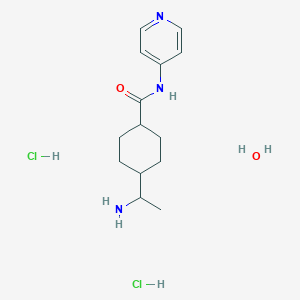
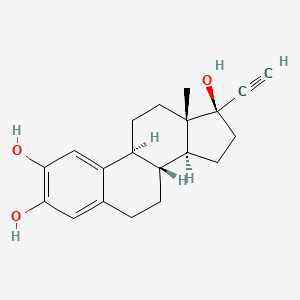
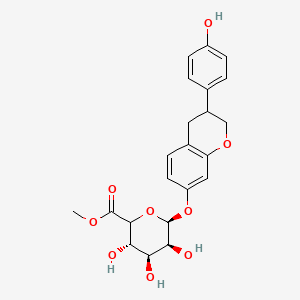
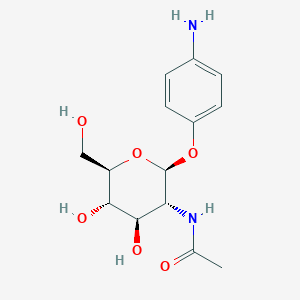
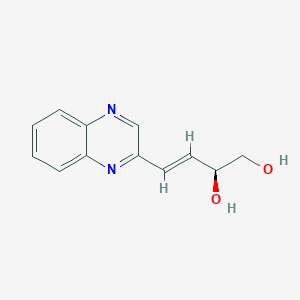
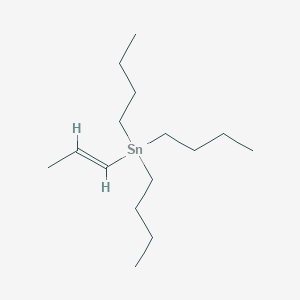
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
